molecular formula C8H15F3N2O B1477397 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine CAS No. 2098012-47-4

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine

Cat. No. B1477397
CAS RN: 2098012-47-4
M. Wt: 212.21 g/mol
InChI Key: LJGNAMGKUSTMGX-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine, also known as 3-EMTFP or EMTFP, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a colorless, odorless, and water-soluble amine that is derived from pyrrolidine. It is a versatile compound that can be used in a variety of laboratory experiments, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Insights

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine and its derivatives are integral in synthesizing a wide range of biologically significant molecules, including pyrroles, pyrrolines, and pyrrolidines. These compounds are foundational for developing pharmaceuticals, dyes, and solvents due to their structural versatility and reactivity. For instance, the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate leads to derivatives that, upon reacting with primary amines, form compounds with potential application in medicinal chemistry due to their structural features and the presence of the trifluoromethyl group, which often imparts unique biological properties (Pryadeina et al., 2007).

Bioactive Molecule Synthesis

The synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from precursors including 1-(3-methylthiobut-1-phenyl)pyrrolidine underlines the role of such compounds in creating molecules with significant agricultural applications. This particular synthesis showcases the utility of trifluoromethylated pyrrolidines in assembling complex molecules that can serve as agrochemicals, highlighting the impact of fluorinated compounds in developing new pesticides or herbicides with enhanced activity and stability (Lan Zhi-li, 2011).

Medicinal Chemistry and Drug Design

4-(Trifluoromethyl)pyrrolidines, with various substituents, have been synthesized for potential medicinal applications. These compounds, synthesized through 1,3-dipolar cycloaddition reactions, exhibit the trifluoromethyl group's characteristic influence, increasing molecular lipophilicity and stability, making them suitable candidates for drug development. Their structural diversity allows for the exploration of new pharmacophores in the search for drugs with improved efficacy and selectivity (Markitanov et al., 2016).

Advanced Material Synthesis

Pyrrolidine derivatives are not limited to pharmaceutical applications but also extend to materials science. Polypyrroles, for example, form highly stable, electrically conducting films suitable for various technological applications, from electronics to smart materials. The presence of the trifluoromethyl group in these structures can modify the electronic properties of these polymers, potentially leading to materials with unique conductive properties and chemical resistance (Anderson & Liu, 2000).

properties

IUPAC Name

3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O/c1-2-14-6-7(8(9,10)11)3-4-13(12)5-7/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGNAMGKUSTMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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